molecular formula C5H15ClN2O2S B1448494 (2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride CAS No. 1803588-12-6

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride

Cat. No.: B1448494
CAS No.: 1803588-12-6
M. Wt: 202.7 g/mol
InChI Key: UDCDDNRLRXPWJZ-UHFFFAOYSA-N
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Description

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H14N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a hydrazine moiety, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride typically involves the reaction of 2-methylpropylamine with methanesulfonyl chloride, followed by the introduction of hydrazine. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The final product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methanesulfonyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack and electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methanesulfonyl-2-methylpropyl)amine
  • (2-Methylpropyl)hydrazine
  • Methanesulfonylhydrazine

Uniqueness

(2-Methanesulfonyl-2-methylpropyl)hydrazine hydrochloride is unique due to the presence of both the methanesulfonyl group and the hydrazine moiety. This combination imparts distinct reactivity and versatility to the compound, making it valuable in various synthetic and research applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in chemical synthesis and industrial processes.

Properties

IUPAC Name

(2-methyl-2-methylsulfonylpropyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-7-6)10(3,8)9;/h7H,4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCDDNRLRXPWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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